

# Application of UV-Visible Spectrophotometry for the Analysis of Loratadine

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## Compound of Interest

Compound Name: Loratadine hydrochloride

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## Introduction

Loratadine is a second-generation histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and urticaria.[1][2] Unlike first-generation antihistamines, it is favored for its non-sedating properties.[3][4] Accurate and reliable analytical methods are crucial for the quality control of Loratadine in both bulk drug and pharmaceutical dosage forms. UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical technique commonly employed for the quantitative analysis of pharmaceuticals.[5] This document provides detailed application notes and protocols for the determination of Loratadine using UV-Visible spectrophotometry, intended for researchers, scientists, and drug development professionals.

## Principle

UV-Visible spectrophotometry involves the measurement of the amount of light absorbed by a substance in the ultraviolet (190-380 nm) and visible (380-800 nm) regions of the electromagnetic spectrum.[5] The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a Loratadine solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), its concentration can be accurately determined.

## Experimental Protocols

## Instrumentation and Reagents

- Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[6]
- Analytical Balance: To accurately weigh the standard and sample.
- Volumetric Flasks and Pipettes: For the preparation of standard and sample solutions.
- Reagents and Chemicals:
  - Loratadine reference standard (pure drug).[7]
  - Methanol (analytical grade).[7]
  - 0.1N Hydrochloric Acid (HCl).[3][8]
  - Ethanol (analytical grade).[3][8]
  - Acetonitrile (analytical grade).[2]
  - Distilled water.[1]
  - Commercially available Loratadine tablets.

## Preparation of Solutions

### a. Preparation of Standard Stock Solution (e.g., 100 µg/mL in Methanol)

- Accurately weigh 10 mg of Loratadine reference standard.[5][7]
- Transfer the weighed standard into a 100 mL volumetric flask.[5]
- Dissolve and make up the volume to the mark with methanol to obtain a concentration of 100 µg/mL.[5][7]

### b. Preparation of Working Standard Solutions

- From the standard stock solution, prepare a series of dilutions with the chosen solvent (e.g., methanol, 0.1N HCl, acetonitrile) to obtain concentrations within the linear range (e.g., 2-10

µg/mL or 5-25 µg/mL).[5][7]

#### c. Preparation of Sample Solution (from Tablets)

- Weigh and finely powder twenty Loratadine tablets to ensure homogeneity.[1]
- Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Loratadine.[5]
- Transfer the powder to a 100 mL volumetric flask.[5]
- Add about 70 mL of the chosen solvent and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[1][5]
- Make up the volume to 100 mL with the same solvent.[5]
- Filter the solution through a Whatman filter paper No. 41 to remove any insoluble excipients.[5]
- Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.[1]

## Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

- Prepare a suitable concentration of Loratadine working standard solution (e.g., 10 µg/mL).
- Scan the solution in the UV spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.[2]
- The wavelength at which the maximum absorbance is observed is the  $\lambda_{\text{max}}$ . The  $\lambda_{\text{max}}$  for Loratadine can vary depending on the solvent used, with reported values at 245 nm, 246 nm, 275 nm, 276 nm, and 282 nm.[2][3][5][6][7]

## Construction of Calibration Curve

- Prepare a series of working standard solutions of Loratadine in the desired concentration range (e.g., 2-10 µg/mL).[5]

- Measure the absorbance of each solution at the predetermined  $\lambda_{\text{max}}$  against a solvent blank.[\[6\]](#)
- Plot a graph of absorbance versus concentration.
- The curve should be linear, and the linear regression equation ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ) should be determined.[\[7\]](#)

## Data Presentation

The following tables summarize quantitative data from various studies on the UV-Visible spectrophotometric analysis of Loratadine.

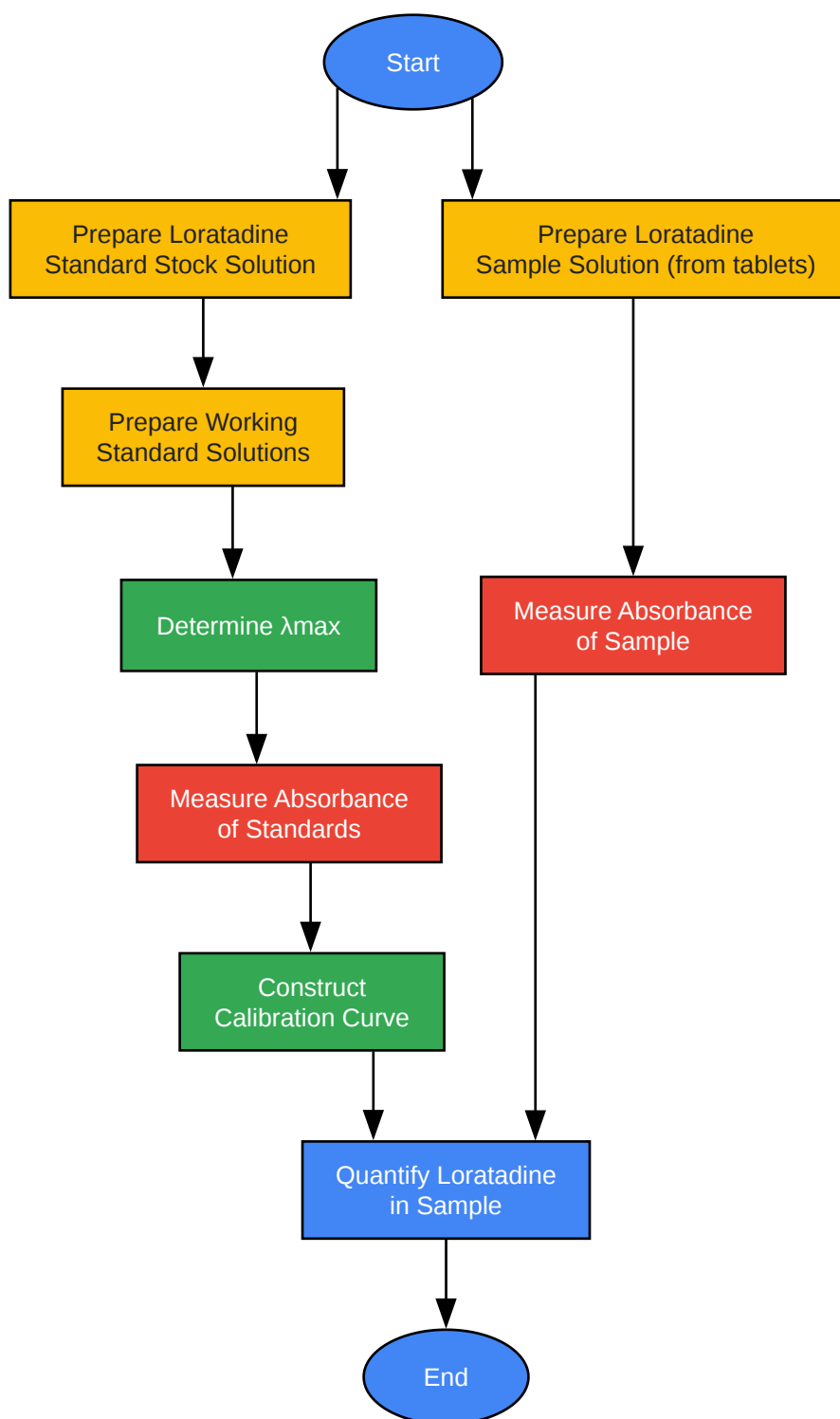
Table 1: Summary of Reported UV Spectrophotometric Methods for Loratadine Analysis

Solvent System	$\lambda_{\text{max}}$ (nm)	Linearity Range ( $\mu\text{g/mL}$ )	Reference
Methanol	245	5-30	<a href="#">[7]</a>
Methanol:Water (60:40)	246	5-25	<a href="#">[6]</a>
0.1N Methanolic HCl	275	2-10	<a href="#">[5]</a>
0.1N HCl and Ethanol	276	0.5-2.5	<a href="#">[3]</a> <a href="#">[8]</a>
Acetonitrile	282	4-24	<a href="#">[2]</a>
Methanol	288	Not specified	<a href="#">[9]</a>
Methanol with Potassium Tetraiodomercuriate	380	0.06-0.08 mg/mL	<a href="#">[9]</a>

Table 2: Summary of Method Validation Parameters for Loratadine Analysis

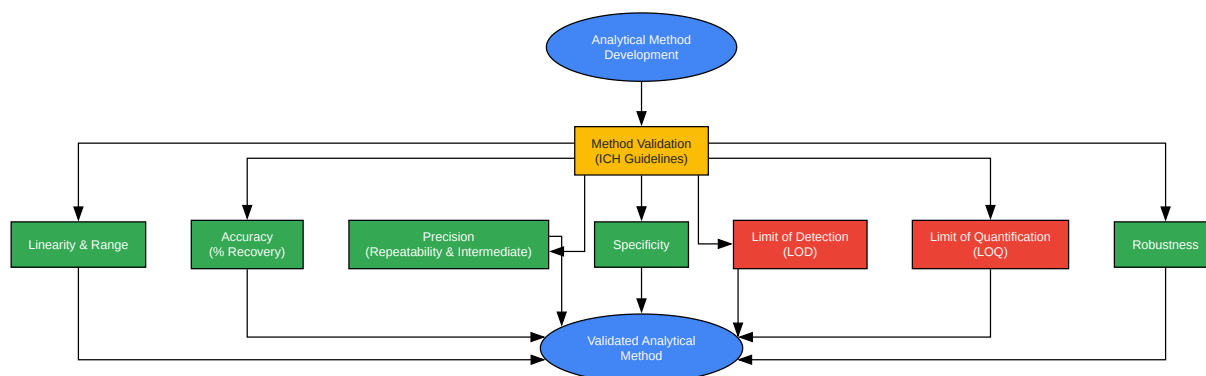
Parameter	Method 1	Method 2	Method 3	Method 4
Solvent	Methanol	0.1N Methanolic HCl	Acetonitrile	0.1N HCl and Ethanol
$\lambda_{\text{max}}$ (nm)	245	275	282	276
Linearity Range ( $\mu\text{g/mL}$ )	5-30	2-10	4-24	0.5-2.5
Correlation Coefficient ( $R^2$ )	0.998	0.999	0.999	0.999
LOD ( $\mu\text{g/mL}$ )	Not Specified	Not Specified	0.445	Not Specified
LOQ ( $\mu\text{g/mL}$ )	Not Specified	Not Specified	1.351	Not Specified
Accuracy (% Recovery)	$99.97 \pm 0.3969$	99.98 - 101.49	99.89 (Assay)	96.83
Precision (%RSD)	Not Specified	Not Specified	Not Specified	0.4 (Method), 1.4 (Intermediate)
Reference	<a href="#">[7]</a>	<a href="#">[5]</a>	<a href="#">[2]</a>	<a href="#">[3]</a> <a href="#">[8]</a>

## Visualizations



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Caption: Experimental workflow for the UV-Visible spectrophotometric analysis of Loratadine.



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Caption: Logical relationship of the analytical method validation process for Loratadine analysis.

## Conclusion

The UV-Visible spectrophotometric method for the analysis of Loratadine is simple, rapid, accurate, and precise.[7] It is a cost-effective technique suitable for routine quality control analysis of Loratadine in bulk and pharmaceutical formulations.[6][7] The developed methods are validated according to ICH guidelines, ensuring their reliability for their intended purpose.[2][3] The choice of solvent can influence the wavelength of maximum absorbance, and various validated methods offer flexibility in laboratory application.

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